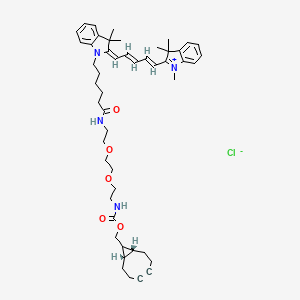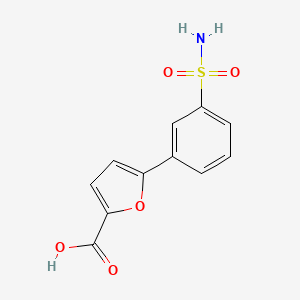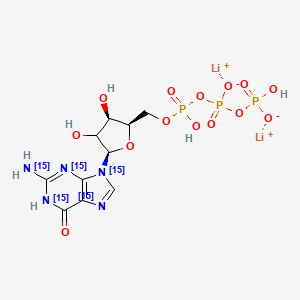
Hdac-IN-62
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hdac-IN-62 is a compound known for its inhibitory effects on histone deacetylases, specifically targeting histone deacetylase 6, histone deacetylase 8, and histone deacetylase 11. Histone deacetylases are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene transcription. This compound has shown potential in various therapeutic applications, particularly in the fields of inflammation and depression due to its ability to modulate microglial activation and nitric oxide production .
Vorbereitungsmethoden
The synthesis of Hdac-IN-62 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation reactions involving aromatic aldehydes and amines.
Functional Group Introduction: Functional groups such as hydroxamic acid are introduced to enhance the binding affinity of the compound to histone deacetylases.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Hdac-IN-62 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce various functional groups onto the aromatic rings.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Hdac-IN-62 is used as a tool compound to study the inhibition of histone deacetylases and their role in gene regulation.
Biology: In biological research, this compound is used to investigate the effects of histone deacetylase inhibition on cellular processes such as cell cycle progression, differentiation, and apoptosis.
Wirkmechanismus
Hdac-IN-62 exerts its effects by inhibiting the activity of histone deacetylases, specifically histone deacetylase 6, histone deacetylase 8, and histone deacetylase 11. The inhibition of these enzymes leads to an increase in the acetylation of histone proteins, resulting in a more relaxed chromatin structure and increased gene transcription. This modulation of gene expression can have various downstream effects, including the suppression of inflammatory responses and the induction of autophagy .
Vergleich Mit ähnlichen Verbindungen
Hdac-IN-62 is unique in its ability to selectively inhibit multiple histone deacetylase isoforms, including histone deacetylase 6, histone deacetylase 8, and histone deacetylase 11. This broad-spectrum inhibition distinguishes it from other histone deacetylase inhibitors that may target only a single isoform. Similar compounds include:
Vorinostat: A histone deacetylase inhibitor that targets multiple histone deacetylase isoforms but has a different chemical structure.
Panobinostat: Another histone deacetylase inhibitor with a broad spectrum of activity, used primarily in cancer therapy.
This compound’s unique combination of inhibitory activity and therapeutic potential makes it a valuable compound for scientific research and drug development.
Eigenschaften
Molekularformel |
C15H14N2O3S |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
(E)-N-hydroxy-3-[1-methyl-5-[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]pyrrol-2-yl]prop-2-enamide |
InChI |
InChI=1S/C15H14N2O3S/c1-17-11(4-5-12(17)7-9-15(19)16-20)6-8-13(18)14-3-2-10-21-14/h2-10,20H,1H3,(H,16,19)/b8-6+,9-7+ |
InChI-Schlüssel |
VZFHEABIBYXVLE-CDJQDVQCSA-N |
Isomerische SMILES |
CN1C(=CC=C1/C=C/C(=O)NO)/C=C/C(=O)C2=CC=CS2 |
Kanonische SMILES |
CN1C(=CC=C1C=CC(=O)NO)C=CC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


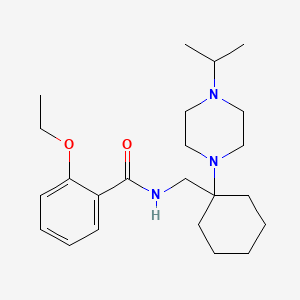
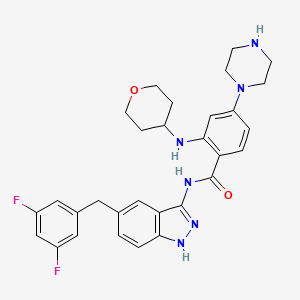
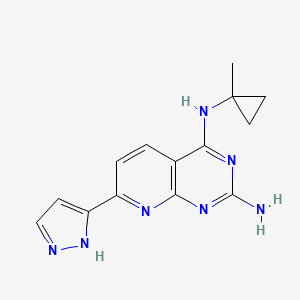


![2-[1-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]ethyl 3-butan-2-yl-1-[1-(2-methoxy-2-oxoethyl)-6-oxopyridin-3-yl]-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate](/img/structure/B12385837.png)
